molecular formula C8H7N3O2 B048015 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 869941-96-8

6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B048015
M. Wt: 177.16 g/mol
InChI Key: JCNOXGKQXXFWCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves multi-step reactions that include cyclocondensation, deprotection, imination, and heterocyclization processes. For example, one study describes the one-pot synthesis of 6-aminopyrazolo[3,4-d]pyrimidine through the treatment of 1H-pyrazol-5-yl-N,N-dimethylformamidines with cyanamide in an acid-mediated solution, highlighting the complexity and efficiency of synthesizing these compounds (Tseng et al., 2019).

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives has been elucidated through various spectroscopic and crystallographic techniques. For instance, the molecular structure of related compounds shows a diversity in the crystallization forms and the formation of hydrogen-bonded networks, indicating the structural flexibility and potential for interaction of these molecules (Portilla et al., 2006).

Chemical Reactions and Properties

Pyrazolopyrimidines undergo various chemical reactions, including cyclocondensation with β-enaminones, formylation, and interaction with different reagents to produce novel derivatives with potential biological activities. These reactions are crucial for exploring the chemical space and pharmacological potential of pyrazolopyrimidine derivatives (Castillo et al., 2018).

Physical Properties Analysis

The physical properties of pyrazolopyrimidine derivatives, such as solubility, melting points, and crystalline forms, are influenced by their molecular structure and substituents. For example, the solvent-free synthesis of certain pyrazolopyrimidine derivatives highlights the role of catalysis in achieving high yields and eco-friendly processes, which is important for the scalability and environmental impact of their production (Yao et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for the application of pyrazolopyrimidine derivatives. Studies on the synthesis and reactivity of these compounds provide insights into their potential as intermediates for further chemical transformations and their role in the development of new materials or pharmacologically active molecules (Gein et al., 2009).

Scientific Research Applications

  • Antimicrobial Activity : Compounds related to 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, like methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates, exhibit promising antimicrobial activity against a range of bacteria and fungi (Gein et al., 2009).

  • Hypoglycemic Activity : Another variant, methyl-6-aryl(hetaryl)-5-(2-furanoyl)-3,6-dihydrotetrazolo[1,5-a]-pyrimidine-4-carboxylates, shows promising hypoglycemic activity (Gein et al., 2016).

  • Organic Synthesis and Drug Discovery : The synthesis and electrophilic substitution of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, potentially useful in organic synthesis and drug discovery, have been demonstrated (Atta, 2011).

  • Fungicidal Activity : Pyrazolo[1,5-a]pyrimidine analogues, like those structurally similar to carboxin, have shown high fungicidal activity against Basidiomycete species (Huppatz, 1985).

  • Tumor Imaging : 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives with polar groups have potential for tumor imaging using positron emission tomography (Xu et al., 2012).

  • Antipyretic and Hypothermizing Activity : Ethyl 2-phenyl-7-methylpyrazolo[1,5-a]pyrimidin-5-carboxylate exhibits antipyretic and hypothermizing effects, similar to other related compounds (Auzzi et al., 1979).

  • Eco-Friendly Synthesis : The solvent-free synthesis of 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic esters with sulfamic acid offers mild reaction conditions and eco-friendly properties (Yao et al., 2008).

  • Synthesis of Nucleoside Antibiotics Analogues : The synthesis of 5,7-disubstituted 3-methylpyrazolo[4,3-d]pyrimidine 6-oxides, structurally related to nucleoside antibiotics like formycin and formycin B, was achieved using diazotization reactions (Long et al., 1970).

  • Potential Benzodiazepine Receptor Ligands : Synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives as potential benzodiazepine receptor ligands was explored using 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidines (Bruni et al., 1994).

Safety And Hazards

The safety information available indicates that 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid may be harmful if swallowed and may cause skin sensitization . It is classified as Acute Tox. 4 Oral - Skin Sens. 1 .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have been used in the synthesis of a wide range of triazole-linked glycohybrids, which have shown promising anticancer activity . This suggests potential future directions for the development of new therapeutic agents based on the pyrazolo[1,5-a]pyrimidine scaffold.

properties

IUPAC Name

6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-9-7-6(8(12)13)3-10-11(7)4-5/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNOXGKQXXFWCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C=N2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424519
Record name 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

CAS RN

869941-96-8
Record name 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 5-amino-1H-pyrazole-4-carboxylic acid (271 mg, 2.1 mmol) and 1,1,3,3-tetraethoxy-2-methyl-propane (prepared accordingly to the procedure described in JACS126(7), 2004, 2194) (0.5 g, 2.1 mmol) in an aqueous solution of hydrochloric acid (6 M, 1.3 mL) was heated at 95° C. in a sealed tube. The solid material completely dissolved when the temperature reached 82° C. and then a solid precipitate crushed out of solution, stirring was continued for 5 minutes. The resulting mixture was cooled to room temperature and the solid was collected by filtration, rinsed with water and dried in vacuum oven to afford 305.1 mg (81% yield) of 6-methyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Quantity
271 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Citations

For This Compound
1
Citations
S Mikami, S Sasaki, Y Asano, O Ujikawa… - Journal of Medicinal …, 2017 - ACS Publications
Herein, we describe the discovery of a potent, selective, brain-penetrating, in vivo active phosphodiesterase (PDE) 2A inhibitor lead series. To identify high-quality leads suitable for …
Number of citations: 41 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.